molecular formula C4H9N5 B179633 N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine CAS No. 116833-33-1

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

Cat. No.: B179633
CAS No.: 116833-33-1
M. Wt: 127.15 g/mol
InChI Key: ZUBNCFGBAKTASH-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced biological activity.

Table 1: Synthetic Applications

Application AreaDescription
PharmaceuticalsUsed as a precursor in drug development targeting microbial infections and inflammatory diseases.
AgrochemicalsFunctions as an intermediate in the synthesis of agricultural chemicals.
Coordination ChemistryActs as a bidentate ligand forming stable complexes with transition metals.

Biological Research

Enzyme Activity and Protein-Ligand Interactions

In biological research, this compound is utilized as a probe to study enzyme activity and protein-ligand interactions. Its tetrazole moiety contributes to its binding affinity with various biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that derivatives of tetrazole can inhibit the growth of various pathogens and cancer cell lines, making them potential candidates for therapeutic development.

Table 2: Biological Activities

Activity TypeTarget Organisms/CellsFindings
AntimicrobialBacteria (e.g., E. coli)Significant inhibitory effects observed in vitro.
AnticancerCancer cell lines (e.g., HeLa)Induced apoptosis in treated cells, demonstrating potential therapeutic effects.

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its unique structure allows for interactions with biological macromolecules, leading to promising pharmacological activities.

Case Study: Antimicrobial Agents

A study published in PMC8745314 demonstrated the synthesis of novel imide-tetrazoles that exhibited significant antimicrobial properties against clinical strains of bacteria. The research highlighted the importance of structural modifications to enhance bioactivity.

Industrial Applications

Stabilizer for Explosives and Propellants

In industrial settings, this compound is employed as a stabilizer for explosives and propellants due to its ability to enhance stability under varying conditions.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound forms coordination complexes with transition metals, which are studied for their potential applications in catalysis and materials science.

Table 3: Coordination Complexes

Metal IonComplex TypeApplication
Copper (II)Chelate ComplexStudied for catalytic activity in organic reactions.
Nickel (II)Coordination ComplexInvestigated for potential use in electrochemical applications.

Biological Activity

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a tetrazole derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be characterized by its bidentate ligand properties due to the presence of both amine and tetrazole functional groups. The synthesis of this compound typically involves several methods, including one-pot multi-component reactions and microwave-assisted synthesis techniques. These methods optimize yields while minimizing by-products, often using solvents like dimethylformamide (DMF) and catalysts such as metal nanoparticles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Binding and Cleavage : Studies show that metal complexes of this compound can bind to DNA and induce cleavage, suggesting potential applications in gene therapy and cancer treatment.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
DNA BindingInduces cleavage in DNA
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways
AntioxidantExhibits antioxidant properties

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results demonstrated effective inhibition against several resistant strains of Candida spp., suggesting its potential as a novel antifungal agent .
  • Antitumor Activity : In vitro studies have shown that certain derivatives of tetrazole exhibit significant antitumor properties. For instance, a derivative similar to this compound demonstrated promising results against epidermoid carcinoma cell lines, indicating its potential role in cancer therapy .
  • Molecular Docking Studies : Computational studies involving molecular docking simulations revealed that this compound binds effectively to the active sites of specific proteins involved in cancer progression, further supporting its therapeutic potential .

Properties

IUPAC Name

N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBNCFGBAKTASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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